Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate
Description
Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate is a benzothiazole derivative characterized by a benzo[d]thiazole core substituted at position 2 with a 2-(naphthalen-1-yl)acetamido group and at position 6 with an ethyl ester moiety. This compound is synthesized via sequential modifications of the benzothiazole scaffold. For instance, ethyl 2-aminobenzo[d]thiazole-6-carboxylate (CAS 50850-93-6) serves as a key intermediate, where bromination or amidation reactions introduce functional groups .
Properties
IUPAC Name |
ethyl 2-[(2-naphthalen-1-ylacetyl)amino]-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3S/c1-2-27-21(26)16-10-11-18-19(12-16)28-22(23-18)24-20(25)13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12H,2,13H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHKMEHILXUNCOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate typically involves a multi-step process:
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Formation of the Benzo[d]thiazole Core: : The initial step involves the synthesis of the benzo[d]thiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
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Introduction of the Naphthalen-1-yl Group: : The naphthalen-1-yl group is introduced via a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
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Acetamido Group Addition: : The acetamido group is introduced by reacting the intermediate with acetic anhydride or acetyl chloride in the presence of a base like pyridine.
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Esterification: : The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthalene ring, leading to the formation of naphthoquinone derivatives.
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Reduction: : Reduction reactions can target the nitro groups (if present) or the carbonyl groups, converting them into amines or alcohols, respectively.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents such as nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Amines or alcohols.
Substitution: Nitro, bromo, or sulfonic acid derivatives.
Scientific Research Applications
Chemistry
In chemistry, Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with biological targets, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a promising lead compound for drug discovery.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile chemical structure.
Mechanism of Action
The mechanism of action of Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate involves its interaction with specific molecular targets. The naphthalene and benzo[d]thiazole moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their substituent variations:
Key Observations:
- Substituent Bulk and Lipophilicity: The naphthalen-1-yl group in the target compound increases steric bulk and logP compared to benzoxazole (12c) or methyl-substituted analogs (e.g., ). This may enhance interaction with hydrophobic protein pockets but reduce aqueous solubility .
- Core Heterocycle Differences: Benzoxazole derivatives (e.g., 12c) exhibit thioether linkages, which may confer distinct electronic effects compared to the acetamido group in benzothiazoles .
Physicochemical Properties
Key Observations:
Biological Activity
Ethyl 2-(2-(naphthalen-1-yl)acetamido)benzo[d]thiazole-6-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of C22H18N2O3S and a molecular weight of 394.52 g/mol. Its structure is characterized by the presence of a thiazole ring, an acetamido group, and a naphthalene moiety, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Thiazole derivatives have been shown to exhibit diverse mechanisms of action, including:
- Antimicrobial Activity : Studies indicate that thiazole derivatives can inhibit the growth of various bacterial and fungal strains. The compound may disrupt cell wall synthesis or interfere with metabolic pathways essential for microbial survival.
- Anticancer Properties : Research has demonstrated that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators.
- Enzyme Inhibition : this compound may act as an inhibitor for specific enzymes involved in disease processes, such as urease or glutathione S-transferase (GST), thereby reducing tumor growth or microbial virulence.
Structure-Activity Relationship (SAR)
The biological effectiveness of this compound can be enhanced or diminished based on structural modifications. Key observations from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the thiazole ring has been linked to increased potency against certain targets, including cancer cells and pathogens.
- Naphthalene Moiety : The naphthalene group enhances lipophilicity, improving membrane permeability and bioavailability.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiazole derivatives found that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values were reported as follows:
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 25 |
| Candida albicans | 15 |
These results suggest that the compound could serve as a potential lead for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that this compound induces apoptosis in various cancer cell lines. For instance, it was found to reduce cell viability in human breast cancer cells (MCF-7) with an IC50 value of 20 µM. Mechanistic studies revealed that it activates caspase-3 and caspase-9 pathways, leading to programmed cell death.
Q & A
Q. Table 1: Substituent Effects on Anticancer Activity
| Substituent (R) | IC₅₀ (μM) MCF-7 | Solubility (mg/mL) |
|---|---|---|
| -H | 12.5 | 0.8 |
| -Cl | 8.2 | 0.5 |
| -OCH₃ | 15.3 | 1.2 |
Q. Table 2: Reaction Optimization Parameters
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| THF, 60°C | 97 | 99 |
| DMF, 80°C | 85 | 95 |
| Toluene, 50°C | 72 | 88 |
Based on synthesis of ethyl 2-(4-Boc-piperazinyl)benzo[d]thiazole-6-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
